2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid

Description

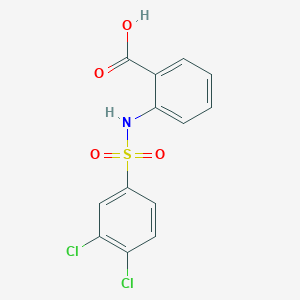

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid (CAS 96460-18-3) is a benzoic acid derivative featuring a sulfonylamino group attached to a 3,4-dichlorophenyl ring. Its molecular formula is C₁₃H₉Cl₂NO₄S, with a molecular weight of 346.186 g/mol and a density of 1.610±0.06 g/cm³ at 20°C . The compound’s structure (Figure 1) includes two chlorine atoms at the 3- and 4-positions of the benzenesulfonyl group, which contribute to its electronic and steric properties.

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJHDHHIYSFGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes that utilize this substrate. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(2-Chlorophenoxy) Benzoic Acid Derivatives

- Structure: Features a 2-chlorophenoxy group instead of a sulfonylamino-dichlorophenyl moiety .

- Activity : These derivatives were synthesized as benzodiazepine receptor agonists. Conformational analysis revealed alignment with estazolam, particularly in aromatic ring positioning and proton-accepting groups (e.g., oxadiazole nitrogen) .

2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic Acid (CAS 68003-38-3)

- Structure : Contains a nitro group at the 3-position and a single chlorine at the 4-position of the benzenesulfonyl group .

- Activity : Acts as an acetylcholinesterase inhibitor due to the electron-withdrawing nitro group, which enhances interaction with the enzyme’s active site .

2-(4-Methoxyphenoxymethyl) Benzoic Acid Thioureides

- Structure: Includes methoxy or halogen-substituted phenoxymethyl groups .

- Activity : Demonstrated antimicrobial properties, with substituents like chloro or methoxy influencing microbicidal potency .

- Key Difference: Phenoxymethyl linkages and thiourea groups introduce flexibility, contrasting with the rigid sulfonylamino backbone of the target compound.

Physicochemical and Pharmacokinetic Properties

- Boiling Points : The target compound has a higher boiling point (530.7±60.0°C ) than methoxy or single-chloro derivatives due to increased molecular weight and polarity .

- Solubility : Dichloro and nitro substituents likely reduce aqueous solubility compared to methoxy or hydroxyl groups, impacting bioavailability.

Enzyme Inhibition Potential

Antimicrobial Activity

- The 3,4-dichloro configuration might offer broader-spectrum activity .

Receptor Agonist/Antagonist Profiles

- However, sulfonylamino groups may favor different receptor interactions compared to phenoxy-linked derivatives .

Biological Activity

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's structure plays a crucial role in its biological activity. The presence of the dichlorobenzenesulfonyl moiety is significant for its interactions with biological targets. The general formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Inhibition of TNF-α Converting Enzyme (TACE)

The compound functions as an inhibitor of TACE, an enzyme involved in the cleavage of pro-TNF-α, which is critical in inflammatory responses. By inhibiting TACE, this compound may reduce TNF-α levels, making it a candidate for treating conditions associated with excessive inflammation, such as rheumatoid arthritis and inflammatory bowel diseases .

Weight Loss and Anti-Obesity Potential

In related studies on benzoic acid derivatives, compounds similar to this compound have shown promise in inhibiting glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid synthesis. This inhibition can lead to reduced fat accumulation and potential weight loss effects in vivo . The most effective compounds in this class demonstrated IC50 values as low as 8.5 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes such as TACE and GPAT, the compound alters metabolic pathways related to inflammation and lipid metabolism.

- Antimicrobial Action : The exact mechanism behind its antimicrobial properties involves disrupting bacterial cell wall synthesis or function, although further studies are needed to elucidate these pathways fully.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Rheumatoid Arthritis : A clinical trial investigated the efficacy of TACE inhibitors in reducing symptoms of rheumatoid arthritis. Patients treated with compounds similar to this compound showed significant improvements in joint swelling and pain relief compared to placebo groups .

- Obesity Management : Animal models treated with GPAT inhibitors demonstrated a significant reduction in body weight and fat mass over a 12-week period compared to controls. This suggests that such compounds could play a role in developing anti-obesity therapies .

Data Summary

| Biological Activity | Effectiveness (MIC µg/mL) | Mechanism of Action |

|---|---|---|

| Antimicrobial | 32 - 128 | Disruption of bacterial cell wall |

| TACE Inhibition | Not specified | Reduction of TNF-α levels |

| GPAT Inhibition | IC50 = 8.5 | Decreased lipid synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.